molecular formula C23H26N2O7 B11149112 N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valine

N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valine

Cat. No.: B11149112
M. Wt: 442.5 g/mol
InChI Key: QHDQQLNDZGQXNY-OAQYLSRUSA-N
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Description

2-[2-(3-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)ACETAMIDO]-3-METHYLBUTANOIC ACID is a complex organic compound with a unique structure that includes a furochromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)ACETAMIDO]-3-METHYLBUTANOIC ACID typically involves multicomponent reactions. One common method is the condensation of substituted hydroxycoumarins with arylglyoxals and Meldrum’s acid. This reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furochromenyl moiety in acidic media .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)ACETAMIDO]-3-METHYLBUTANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature controls.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2-[2-(3-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)ACETAMIDO]-3-METHYLBUTANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 2-[2-(3-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)ACETAMIDO]-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3-{3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)ACETAMIDO]-3-METHYLBUTANOIC ACID is unique due to its specific structure, which includes both a furochromenyl moiety and a butanoic acid group. This combination of functional groups provides distinct chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C23H26N2O7

Molecular Weight

442.5 g/mol

IUPAC Name

(2R)-2-[[2-[3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C23H26N2O7/c1-11(2)21(22(28)29)25-20(27)9-24-19(26)6-5-14-13(4)16-7-15-12(3)10-31-17(15)8-18(16)32-23(14)30/h7-8,10-11,21H,5-6,9H2,1-4H3,(H,24,26)(H,25,27)(H,28,29)/t21-/m1/s1

InChI Key

QHDQQLNDZGQXNY-OAQYLSRUSA-N

Isomeric SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)N[C@H](C(C)C)C(=O)O)C

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)NC(C(C)C)C(=O)O)C

Origin of Product

United States

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